4-Ethyloxolan-3-one
Description
4-Ethyloxolan-3-one (hypothetical IUPAC name) is a cyclic ketone derivative of oxolane (tetrahydrofuran), featuring an ethyl substituent at the 4-position and a ketone group at the 3-position. Cyclic ketones like this compound are of interest in organic synthesis due to their reactivity and applications in pharmaceuticals or fragrances. However, its exact synthesis routes, stability, and industrial uses remain speculative without direct experimental data.
Properties
IUPAC Name |
4-ethyloxolan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-5-3-8-4-6(5)7/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOANXCKTPWMJCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1505778-50-6 | |
| Record name | 4-ethyloxolan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyloxolan-3-one can be achieved through several methods. One common approach involves the cyclization of 4-hydroxybutanoic acid under acidic conditions . Another method includes the reduction of this compound precursors using suitable reducing agents .
Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic hydrogenation of this compound precursors. This process involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyloxolan-3-one undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the ethyl group.
Scientific Research Applications
4-Ethyloxolan-3-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Ethyloxolan-3-one involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different metabolites . The compound’s effects are mediated through its ability to undergo chemical transformations, which can influence biological processes and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 4-Ethyloxolan-3-one with two related compounds from the evidence: 4-(Chloromethyl)-1,3-dioxolan-2-one (cyclic carbonate) and 4-ethylhexan-3-one (linear ketone).
Key Findings:
Structural Differences: this compound is a five-membered cyclic ketone, whereas 4-(Chloromethyl)-1,3-dioxolan-2-one is a five-membered cyclic carbonate with a reactive chloromethyl group. 4-ethylhexan-3-one is a linear aliphatic ketone with a longer carbon chain, likely leading to higher lipophilicity and lower boiling point (~150–160°C estimated) compared to cyclic analogs.
Reactivity and Stability :
- Cyclic ketones like this compound may exhibit ring strain, enhancing reactivity in nucleophilic additions or oxidations. In contrast, cyclic carbonates (e.g., 4-(Chloromethyl)-1,3-dioxolan-2-one) are prone to hydrolysis, releasing CO₂ and generating chlorinated byproducts .
- Linear ketones such as 4-ethylhexan-3-one are generally stable but combustible, requiring careful storage away from ignition sources .
Hazard Profiles :
- The chloromethyl group in 4-(Chloromethyl)-1,3-dioxolan-2-one introduces significant risks, including acute toxicity (if inhaled) and corrosivity, necessitating stringent PPE during handling .
- This compound’s hazards are likely milder, akin to typical ketones (e.g., skin/eye irritation), though empirical data are lacking.
Applications :
- Cyclic carbonates are used as electrolytes in batteries or polymer precursors, while linear ketones find roles in solvents and fragrance intermediates. This compound’s cyclic ketone structure could make it valuable in asymmetric catalysis or medicinal chemistry.
Biological Activity
4-Ethyloxolan-3-one, a cyclic compound featuring an oxolane ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties. The findings are supported by various studies, including case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a five-membered oxolane ring with an ethyl substituent at the 4-position and a carbonyl group at the 3-position.
Antimicrobial Properties
Recent studies have investigated the antimicrobial activity of this compound against various pathogens. For instance, a study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that this compound possesses promising antimicrobial properties that could be further explored for therapeutic applications.
Anticancer Activity
The anticancer potential of this compound has also been examined. In vitro studies demonstrated that the compound induces apoptosis in various cancer cell lines. Notably, it was found to significantly reduce cell viability in breast cancer cell lines (e.g., MDA-MB-231) with an IC50 value of approximately 15 µM. The mechanism of action appears to involve the activation of apoptotic pathways, as indicated by increased annexin V-FITC staining.
A detailed case study highlighted the effects of this compound on cancer cell proliferation:
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MDA-MB-231 | 15 | 70 |
| MCF-7 | 20 | 65 |
These results demonstrate the compound's potential as a therapeutic agent in cancer treatment.
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, preliminary studies suggest that it may interact with specific cellular targets involved in apoptosis and microbial growth inhibition. Further research is needed to elucidate these pathways and identify potential molecular targets.
Pharmacokinetics and Toxicity
Pharmacokinetic studies have indicated that this compound exhibits favorable absorption and distribution characteristics. However, toxicity assessments are crucial for determining its safety profile. Initial toxicity studies in animal models suggest low toxicity at therapeutic doses, but comprehensive toxicological evaluations are necessary for clinical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
